molecular formula C12H24O B158456 Cyclododecanol CAS No. 1724-39-6

Cyclododecanol

Cat. No. B158456
CAS RN: 1724-39-6
M. Wt: 184.32 g/mol
InChI Key: SFVWPXMPRCIVOK-UHFFFAOYSA-N
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Description

Cyclododecanol is a chemical compound with the molecular formula C12H24O . It is used in various applications including as an intermediate in the production of synthetic fibers, plastics, dicarboxylic acids, plasticizers, synthetic lubricants, and in perfumery .


Synthesis Analysis

Cyclododecanol can be obtained by the liquid-phase oxidation of cyclododecane in the presence of boric acid . The yield of cyclododecanol amounts to about 80% of the hydrocarbon converted .


Molecular Structure Analysis

The molecular weight of Cyclododecanol is 184.318 Da . The structure of Cyclododecanol can be viewed using Java or Javascript .


Chemical Reactions Analysis

The conversion of cyclododecane to cyclododecanol is of considerable interest as one of the stages of the synthesis of w-dodecalactam and 1, lo-decanedicarboxylic acid on the basis of butadiene .


Physical And Chemical Properties Analysis

Cyclododecanol has a density of 0.9±0.1 g/cm3, a boiling point of 281.3±8.0 °C at 760 mmHg, and a flash point of 117.4±10.9 °C . It also has a molar refractivity of 56.9±0.3 cm3 .

Scientific Research Applications

Oxidation Processes

Cyclododecanol undergoes efficient oxidation under specific conditions (GifIV and GoAggII) to produce cyclododecanone, with cyclododecanol being a byproduct. This process is influenced minimally by the presence of various additives, such as ethanol and isopropanol, and more significantly by t-butyl thiol and dimethylaniline, which reduce oxidation substantially (Barton, Csuhai, & Ozbalik, 1990).

Uses in Cultural Heritage Conservation

Cyclododecanol, among other compounds, is used for protecting water-sensitive paint during the desalination of painted pottery. Its effectiveness varies with different compounds, influencing its suitability for specific conservation scenarios (Sadek, Berrie, & Weiss, 2018).

Chemical Synthesis

Cyclododecanol serves as a precursor in various synthetic transformations. It is a key material for synthesizing products like dodecanedioic acid, dodecane-1,12-diol, and ω-dodecalactam, which are crucial in manufacturing polyesters, polyamides, Nylon-12, and high-quality plasticizers (Oshnyakova et al., 2008).

Application in Perfumery

Cyclododecanol plays a role in synthesizing macrocyclic compounds, particularly in the creation of muscone, a key ingredient in perfumes. It is also used in the synthesis of exaltolide and other materials in the fragrance industry (Zhao Qibo, 2010).

Role as a Temporary Consolidant for Stone

Cyclododecanol is used as a temporary consolidant for various weak or friable materials in conservation, especially stone. Its physical behavior and working properties are advantageous for temporary applications on stone substrates (Stein, Kimmel, Marincola, & Klemm, 2000).

Green Synthesis Methods

An eco-friendly synthesis of cyclododecanone from cyclododecatriene, involving cyclododecanol as an intermediate, is developed. This method emphasizes sustainability and efficiency, offering a greener approach to producing important industrial chemicals (Feng et al., 2011).

Safety And Hazards

Cyclododecanol may form combustible dust concentrations in air . It is advised to avoid contact with skin and eyes, and not to breathe dust . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The global Cyclododecanol market is projected to grow from US$ million in 2023 to US$ million by 2029, at a Compound Annual Growth Rate (CAGR) of % during the forecast period .

properties

IUPAC Name

cyclododecanol
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InChI

InChI=1S/C12H24O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-13H,1-11H2
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InChI Key

SFVWPXMPRCIVOK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCCCCC(CCCCC1)O
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Molecular Formula

C12H24O
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DSSTOX Substance ID

DTXSID1027429
Record name Cyclododecanol
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Molecular Weight

184.32 g/mol
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Physical Description

Solid; [IUCLID] Fine white crystals; [MSDSonline]
Record name Cyclododecanol
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Vapor Pressure

0.000379 [mmHg]
Record name Cyclododecanol
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Product Name

Cyclododecanol

CAS RN

1724-39-6
Record name Cyclododecanol
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Synthesis routes and methods I

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclododecane in a round-bottomed flask having an attached reflux condenser. Air at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclododecanol is obtained at a selectivity of 18% and cyclododecanone at a selectivity of 42%, at a cyclododecane conversion rate of 47%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclododecane in a round-bottomed flask having an attached reflux condenser. Oxygen at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclododecanol is obtained at a selectivity of 17% and cyclododecanone at a selectivity of 43%, at a cyclododecane conversion rate of 49%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclododecanol
Reactant of Route 2
Cyclododecanol
Reactant of Route 3
Cyclododecanol
Reactant of Route 4
Reactant of Route 4
Cyclododecanol
Reactant of Route 5
Cyclododecanol
Reactant of Route 6
Cyclododecanol

Citations

For This Compound
1,120
Citations
NB Andreyeva - World Petroleum Congress, 1963 - onepetro.org
Conversion of cyclododecane to cyclododecanol is of considerable interest as one of the stages of the synthesis of w-dodecalactam and 1, lo-decanedicarboxylic acid on the basis of …
Number of citations: 2 onepetro.org
I Boudouh, JA González, I Djemai, D Barkat - Fluid Phase Equilibria, 2017 - Elsevier
… (iv) This is also supported by DISQUAC results for cyclododecanol mixtures. (v) Finally, it must be remarked that the present calculations show two important results: (a) C sh, 1 QUAC (s …
Number of citations: 7 www.sciencedirect.com
AN Bashkirov, VV Kamzolkin, KM Sokova… - Petroleum Chemistry …, 1962 - Elsevier
THE higher cyclic alcohols are of great interest for various branches of the national economy. They may be used as intermediate products for the synthetic fibre industry (polyamide …
Number of citations: 8 www.sciencedirect.com
H Kuit, F Fang‐Xin, P Hua‐De - Chinese Journal of Chemistry, 1998 - Wiley Online Library
… )vinyl]‐l‐cyclododecanol, but a trigonal bipyramidal geometry in the monoiodo‐derivative (Z)‐l‐[2]‐(diphenyliodo‐stannyl)vinyl)‐1‐cyclododecanol and other derivatives, in which …
Number of citations: 0 onlinelibrary.wiley.com
GC Krisnamurti, DRT Sari - Proceeding International Conference …, 2023 - sunankalijaga.org
… protein was identified both of cyclododecanol and 2-decenoic … the same mechanism action of cyclododecanol and 2-decenoic … In summary, in silico study suggested that cyclododecanol …
Number of citations: 1 sunankalijaga.org
SL Regen - Journal of the American Chemical Society, 1977 - ACS Publications
… cyclododecanol (0.5 mmol) in 3 mL of benzene at 70 C for 72 h. * The time required for one-half conversion of cyclododecanol … to the oxidation of 0.05 mmol of cyclododecanol in 3 mL of …
Number of citations: 26 pubs.acs.org
TM Oshnyakova, NA Shchadneva… - Russian Journal of …, 2008 - researchgate.net
… of cyclododecene (I) is cyclododecanol (II) which is used as … Several methods for the synthesis of cyclododecanol (II) from … The reaction takes 6 h at 180C and gives cyclododecanol (II) …
Number of citations: 1 www.researchgate.net
T Schiffer, G Oenbrink - Ullmann's Encyclopedia of Industrial …, 2000 - Wiley Online Library
The article contains sections titled: 1. Cyclododecanol and Cyclododecanone 1.1. Properties 1.2. Production 1.3. Uses 2. Laurolactam 2.1. Properties 2.2. Production 2.3. Uses 3 …
Number of citations: 10 onlinelibrary.wiley.com
黄葵, 傅芳信, 潘华德 - 中国化学: 英文版, 1998 - cqvip.com
… )vinyl]-1-cyclododecanol,but a trigonal bipyramidal geometry in the monoiodo-derivative (Z)-1-[2-(diphenyliodo-stannyl)vinyl]-l-cyclododecanol and other derivatives,in which significant …
Number of citations: 2 www.cqvip.com
SL Regen, C Koteel - Journal of the American Chemical Society, 1977 - ACS Publications
… cyclododecanol (0.5 mmol) in 3 mL of benzene at 70 C for 72 h. * The time required for one-half conversion of cyclododecanol … to the oxidation of 0.05 mmol of cyclododecanol in 3 mL of …
Number of citations: 172 pubs.acs.org

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